2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide
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Overview
Description
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of an ethanesulfonyl group attached to the benzodiazole ring, which is further connected to an N,N-diethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide typically involves the reaction of 2-(ethanesulfonyl)-1H-1,3-benzodiazole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzodiazole derivatives.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the ethanesulfonyl group and the N,N-diethylacetamide moiety. This combination imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
N,N-diethyl-2-(2-ethylsulfonylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-4-17(5-2)14(19)11-18-13-10-8-7-9-12(13)16-15(18)22(20,21)6-3/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVXSHZCNLSCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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